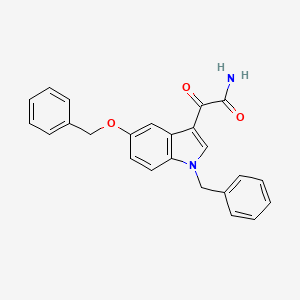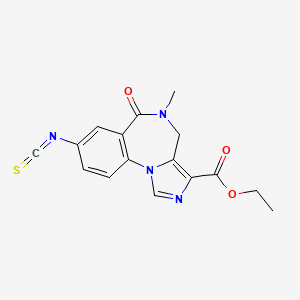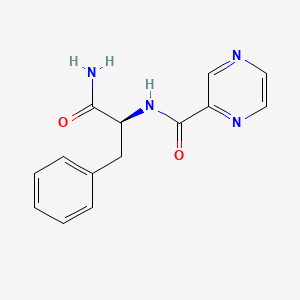
JWH 398 N-pentanoic acid metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 N-pentanoic acid metabolite is an expected phase I metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central CB1 receptor and the peripheral CB2 receptor . It has been detected as an additive of herbal mixtures .
Molecular Structure Analysis
The molecular formula of JWH 398 N-pentanoic acid metabolite is C24H20ClNO3 . The exact structure would require more detailed information or a structural diagram, which I’m unable to provide.Chemical Reactions Analysis
JWH 398 N-pentanoic acid metabolite is an expected phase I metabolite of JWH 398 . This suggests that it is produced in the body during the metabolism of JWH 398. The exact chemical reactions involved in this process would require more detailed study.Physical And Chemical Properties Analysis
The molecular formula of JWH 398 N-pentanoic acid metabolite is C24H20ClNO3, and its formula weight is 405.9 . It is a crystalline solid . More detailed physical and chemical properties would require specific experimental data.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Pharmacokinetic Properties of JWH-018 and Metabolites : A study by Toennes et al. (2017) focused on the pharmacokinetics of JWH-018 and its metabolites, including the N-pentanoic acid metabolite. The research highlighted that the pentanoic acid metabolite concentrations were slightly higher than other metabolites and suggested a multiexponential decline and slow terminal elimination of JWH-018 and all metabolites.
Excretion of JWH-018 Metabolites : Another study by Toennes et al. (2018) examined the excretion of JWH-018 metabolites in urine. The pentanoic acid metabolite was found to be a predominant metabolite and detectable for extended periods, indicating its potential utility in urine analysis for synthetic cannabinoid usage.
Detection and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : Emerson et al. (2013) developed a GC-MS method for detecting 'K2' metabolites, including the N-pentanoic acid derivative, in urine samples. This study highlights the importance of accurate detection methods in forensic analysis (Emerson et al., 2013).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods : Various studies have utilized LC-MS/MS for the detection of synthetic cannabinoid metabolites, including the N-pentanoic acid metabolite, in biological samples (Berg et al., 2016; Davies et al., 2016).
Application in Drug Testing
- Doping Control in Equine Sport : Research on the detection of JWH-250 metabolites in equine urine for doping control highlights the broader application of these methods in sports and regulatory contexts (You et al., 2018).
Novel Sensor Development
- Development of a Quartz Crystal Microbalance (QCM) Sensor : Battal et al. (2018) developed a QCM sensor for detecting synthetic cannabinoids, including JWH-018 pentanoic acid, demonstrating the potential for innovative detection technologies (Battal et al., 2018).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of JWH 398 N-pentanoic acid metabolite involves the conversion of JWH 398 to its metabolite form by introducing a pentanoic acid group.", "Starting Materials": [ "JWH 398", "Pentanoic acid", "Sodium hydroxide", "Methanol", "Chloroform", "Hydrochloric acid", "Potassium carbonate" ], "Reaction": [ "JWH 398 is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of JWH 398.", "Pentanoic acid is reacted with the sodium salt of JWH 398 in chloroform in the presence of potassium carbonate to form JWH 398 N-pentanoic acid.", "JWH 398 N-pentanoic acid is then hydrolyzed with hydrochloric acid to form JWH 398 N-pentanoic acid metabolite." ] } | |
CAS-Nummer |
1537889-10-3 |
Produktname |
JWH 398 N-pentanoic acid metabolite |
Molekularformel |
C24H20ClNO3 |
Molekulargewicht |
405.9 |
InChI |
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28) |
InChI-Schlüssel |
VTGKQZQQXCKOOD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43 |
Synonyme |
JWH 398 N-(5-carboxypentyl) metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)



![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)


![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)